N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide
Overview
Description
“N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The compound also contains a nitro group, which is often used in explosives and pharmaceuticals, and a chlorobenzyl group, which is a common component in various chemical compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, N-benzylation of isatoic anhydride in the presence of sodium hydride base produces byproducts .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a benzamide core with a nitro group (-NO2) on the 4-position, a methyl group (-CH3) on the 3-position, and a 4-chlorobenzyl group (C6H4Cl-CH2-) attached to the nitrogen of the benzamide .Scientific Research Applications
Electrochemical Properties
A study explored the electrochemical behaviors of related benzoxazole compounds, including N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide. The research utilized various voltammetry and electrolysis techniques to determine the electron transfer numbers and diffusion coefficients, contributing to quantitative determinations of these compounds (Zeybek et al., 2009).
Anticonvulsant Activity
Another study synthesized and evaluated a series of 4-nitro-N-phenylbenzamides, including compounds structurally similar to N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide, for their anticonvulsant properties. The study found that certain compounds were effective in the maximal electroshock-induced seizure (MES) test, highlighting their potential in developing new anticonvulsant drugs (Bailleux et al., 1995).
Crystal Engineering and Molecular Structure
Research in crystal engineering has revealed insights into the molecular tapes and interactions in complexes containing compounds like 4-nitrobenzamide. The study discusses the structural insulation in hydrogen bonding and halogen bonding domains, which is crucial for crystal design (Saha et al., 2005).
Antimycobacterial Activity
A study on novel nitrobenzamide derivatives, including N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, displayed significant in vitro antitubercular activity. These findings open new directions for the development of antimycobacterial agents (Wang et al., 2019).
Synthesis and Chemical Behavior
A study on regio and stereo-controlled rearrangement of related compounds to this compound described the synthesis process and stereochemistry of the products. The study provides valuable information on the synthetic routes and chemical properties of these compounds (Samimi, 2016).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-8-12(4-7-14(10)18(20)21)15(19)17-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKPPFNYVCMBQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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